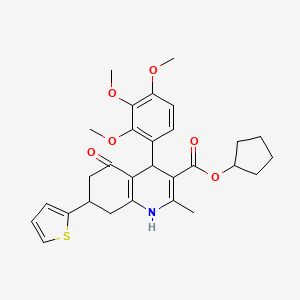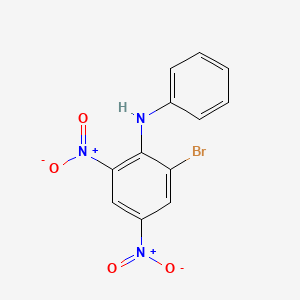
3-(4-Chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a synthetic organic compound that belongs to the thiazolane family. This compound is characterized by the presence of a thiazolane ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features chlorinated phenyl groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves the following steps:
Formation of the Thiazolane Ring: This can be achieved through the cyclization of appropriate precursors, such as a thiourea derivative and a halogenated ketone, under acidic or basic conditions.
Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups can be introduced through nucleophilic aromatic substitution reactions, where a chlorinated benzoyl chloride reacts with the thiazolane ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological Probes: The compound can be used to study biological processes, particularly those involving sulfur-containing compounds.
Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolane ring and chlorinated phenyl groups can facilitate binding to specific molecular targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID: Lacks the 4-chlorobenzoyl group.
3-(4-METHYLBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID: Contains a methyl group instead of a chlorine atom on the benzoyl group.
Uniqueness
3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is unique due to the presence of both chlorinated phenyl groups and a thiazolane ring, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C17H13Cl2NO3S |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
3-(4-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H13Cl2NO3S/c18-11-7-5-10(6-8-11)15(21)20-14(17(22)23)9-24-16(20)12-3-1-2-4-13(12)19/h1-8,14,16H,9H2,(H,22,23) |
InChIキー |
JKORGSCWKYPVOR-UHFFFAOYSA-N |
正規SMILES |
C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14947419.png)
![3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B14947425.png)

![N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B14947439.png)

![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14947449.png)
![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B14947451.png)
![9-bromo-3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B14947455.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoate](/img/structure/B14947458.png)
![(2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14947470.png)




